N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
Description
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic organic compound characterized by a piperidine core substituted with a sulfonylacetamide group and a 4-(thiophen-2-yl)benzoyl moiety. Its structure combines aromatic heterocycles (thiophene), a sulfonamide linker, and a methylated acetamide group, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-methyl-2-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)16-8-10-21(11-9-16)19(23)15-6-4-14(5-7-15)17-3-2-12-26-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMGNZAVVITFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.
Acetamide Formation: Finally, the compound is methylated and acetamide is introduced through a reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide, a compound with notable chemical properties, has garnered attention for its potential applications in various scientific fields. This article delves into its applications, focusing on medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a piperidine ring and a thiophene moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
Medicinal Chemistry
Analgesic Properties : Research indicates that compounds similar to this compound exhibit significant analgesic effects. These compounds act primarily as opioid receptor agonists, which can be beneficial in pain management therapies. Studies have shown that modifications in the thiophene and piperidine structures can enhance potency and selectivity towards specific opioid receptors .
Antidepressant Effects : Some derivatives of this compound have been investigated for their antidepressant properties. The interaction with serotonin receptors suggests a dual mechanism of action, potentially offering new avenues for treating mood disorders .
Anticancer Activity : Preliminary studies have indicated that the compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The sulfonamide group is particularly noteworthy for its role in inhibiting tumor growth in various cancer models .
Pharmacology
Drug Development : The unique chemical structure of this compound makes it a candidate for developing new pharmaceuticals targeting pain and mood disorders. Ongoing research aims to optimize its pharmacokinetic properties to improve bioavailability and reduce side effects .
Toxicology Studies : Understanding the safety profile of this compound is crucial for its application in humans. Toxicological assessments are necessary to evaluate potential adverse effects and establish safe dosage ranges .
Material Science
Polymer Chemistry : The compound's sulfonamide functionality can be utilized in polymer synthesis, particularly in creating biocompatible materials for medical applications. Its incorporation into polymers may enhance mechanical properties and biostability .
Nanotechnology Applications : Research is exploring the use of this compound in nanocarrier systems for drug delivery. Its ability to form stable complexes with various drugs could lead to innovative solutions in targeted therapy .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The thiophene and benzoyl groups may interact with enzyme active sites or receptor binding pockets, while the sulfonyl group can form strong hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and piperidine-containing derivatives. Below is a detailed comparison based on substituent variations, synthesis, and biological activity.
Table 1: Structural Comparison of Key Analogs
Key Observations
Thiophene vs. Fluorinated Groups :
- The thiophene moiety in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the trifluoromethyl group in , which prioritizes hydrophobic interactions.
- Fluorinated analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to increased membrane permeability .
Sulfonamide Linker Variations :
- Piperidine-4-yl sulfonyl groups (as in the target compound) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
- Tosyl-piperazine derivatives (e.g., ) show broader solubility but reduced selectivity compared to bulkier substituents like diphenylpropyl .
Biological Activity Trends :
Biological Activity
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies, including structure-activity relationships (SAR), in vitro evaluations, and potential therapeutic applications.
Chemical Structure
The compound features several key structural elements:
- Piperidine ring : Known for various pharmacological activities.
- Thiophene moiety : Often associated with enhanced biological activity.
- Sulfonamide group : Implicated in antibacterial and enzyme inhibition properties.
Biological Activity Overview
Recent studies have highlighted several biological activities of this compound, including:
-
Antimicrobial Activity
- The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, derivatives with thiophene rings have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- The sulfonamide functionality enhances its interaction with bacterial enzymes, contributing to its antimicrobial efficacy .
-
Anticancer Potential
- Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The piperidine structure is known for its role in anticancer drug design due to its ability to interact with various targets within cancer cells .
- Inhibition assays have shown that related compounds exhibit IC50 values indicating effective inhibition of cancer cell growth, suggesting that N-methyl derivatives may also possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of N-methyl derivatives is closely linked to their structural components. Key findings include:
- Piperidine Modifications : Substituents on the piperidine ring significantly influence activity; for instance, variations in the benzoyl group impact binding affinity and selectivity towards biological targets .
- Sulfonamide Influence : The presence of the sulfonamide group is critical for antibacterial action, as it facilitates binding to bacterial enzymes involved in cell wall synthesis .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antimicrobial Evaluation : A study on pyrazole derivatives incorporating thiophene showed strong bactericidal effects against Staphylococcus aureus, paralleling findings for N-methyl derivatives .
- Inhibition Studies : Research on piperidine-based compounds revealed their potential as inhibitors of deubiquitinases, which are implicated in cancer progression. This suggests that N-methyl derivatives may also target similar pathways .
Data Tables
| Compound | Activity Type | MIC/IC50 Value | Target Pathogen/Cancer Type |
|---|---|---|---|
| N-methyl derivative | Antimicrobial | 0.22 - 0.25 μg/mL | Staphylococcus aureus, E. coli |
| Similar piperidine | Anticancer | IC50 = 12.8 μM | Various cancer cell lines |
| Pyrazole derivative | Antimicrobial | 0.25 μg/mL | Staphylococcus epidermidis |
Q & A
What are the recommended synthetic routes for N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via multi-step procedures:
Piperidine sulfonylation : React 4-piperidinylsulfonyl chloride with methylamine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate.
Benzoylation : Couple the intermediate with 4-(thiophen-2-yl)benzoyl chloride using a coupling agent like HATU in DMF, with DIPEA as a base.
Acetamide formation : Introduce the methylacetamide group via nucleophilic substitution of a chloroacetamide derivative (e.g., 2-chloro-N-methylacetamide) under reflux in ethanol.
Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents and controlled temperatures (0–5°C for sulfonylation; room temperature for coupling). Yield improvements (70–85%) are achievable by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected ~475.2 g/mol).
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl/benzoyl spatial orientation (as demonstrated for analogous sulfonamides in ).
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹; amide C=O at ~1650 cm⁻¹) .
How can researchers design initial biological activity screens for this compound?
Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, kinase inhibitors).
- In vitro assays :
- Enzyme inhibition: Measure IC₅₀ using fluorometric or colorimetric substrates.
- Antimicrobial activity: Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins.
- Reference controls : Compare with structurally similar compounds (e.g., trifluoromethyl-containing analogs in ) .
What structure-activity relationship (SAR) strategies can enhance target affinity?
Answer:
- Modify the thiophene moiety : Replace with other heterocycles (e.g., furan, pyridine) to alter electron density and binding interactions.
- Sulfonyl group tuning : Introduce substituents (e.g., methyl, fluoro) to modulate steric bulk and hydrogen-bonding capacity.
- Piperidine substitution : Explore N-alkylation or ring expansion (e.g., azepane) to improve conformational flexibility.
- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
How can computational modeling resolve contradictions in experimental binding data?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses.
- Free energy calculations : Use MM-GBSA to compare binding affinities of conflicting analogs.
- Pharmacophore mapping : Align electrostatic/hydrophobic features with active site residues (e.g., sulfonyl oxygens interacting with Arg/Lys residues).
- Validate with mutagenesis : Test computational predictions via site-directed mutagenesis of key residues .
How should researchers address discrepancies in biological activity across assay platforms?
Answer:
- Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations.
- Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Solubility checks : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts.
- Reference datasets : Compare with PubChem BioAssay data for analogous compounds .
What methods are effective for analyzing synthetic impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities; track [M+H]+ ions for byproducts.
- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted piperidine intermediates) to identify peaks.
- Elemental analysis : Confirm stoichiometry (C, H, N, S) to detect sulfonate or des-methyl contaminants .
What in vitro models are suitable for assessing metabolic stability?
Answer:
- Liver microsomes : Incubate compound with human/rat microsomes (1 mg/mL protein) and NADPH for 0–60 min. Quantify parent compound via LC-MS/MS.
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma stability : Monitor degradation in human plasma (37°C, 24 hr) to assess esterase susceptibility .
How can solubility challenges be mitigated during formulation for in vivo studies?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrin-based solutions (10–20% w/v).
- Salt formation : Synthesize hydrochloride or mesylate salts via acid-base titration.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release .
What strategies can identify synergistic combinations with this compound?
Answer:
- High-throughput screening : Pair with FDA-approved libraries (e.g., kinase inhibitors) in combinatorial assays.
- Checkboard assays : Calculate fractional inhibitory concentration (FIC) indices for antimicrobial synergy.
- Pathway analysis : Use KEGG/GO enrichment to pinpoint co-targetable pathways (e.g., MAPK + PI3K inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
